molecular formula C9H13NS B12831079 (R)-2-(Thiophen-2-yl)piperidine

(R)-2-(Thiophen-2-yl)piperidine

Cat. No.: B12831079
M. Wt: 167.27 g/mol
InChI Key: IRHBPLJGCWXMPV-MRVPVSSYSA-N
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Description

®-2-(Thiophen-2-yl)piperidine is a chiral compound that features a piperidine ring substituted with a thiophene group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Thiophen-2-yl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as thiophene and piperidine.

    Formation of Intermediate: The thiophene ring is functionalized to introduce a suitable leaving group, such as a halide, at the desired position.

    Nucleophilic Substitution: The functionalized thiophene undergoes a nucleophilic substitution reaction with piperidine under basic conditions to form the desired product.

    Chiral Resolution: The racemic mixture of 2-(Thiophen-2-yl)piperidine is resolved into its enantiomers using chiral chromatography or other resolution techniques.

Industrial Production Methods

Industrial production methods for ®-2-(Thiophen-2-yl)piperidine may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and automated systems for efficient production.

Chemical Reactions Analysis

Types of Reactions

®-2-(Thiophen-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding dihydrothiophene derivative.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophene derivatives, and various substituted piperidine derivatives.

Scientific Research Applications

®-2-(Thiophen-2-yl)piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(Thiophen-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Thiophen-2-yl)pyridine: Similar structure but with a pyridine ring instead of piperidine.

    2-(Thiophen-2-yl)morpholine: Contains a morpholine ring instead of piperidine.

    2-(Thiophen-2-yl)pyrrolidine: Features a pyrrolidine ring instead of piperidine.

Uniqueness

®-2-(Thiophen-2-yl)piperidine is unique due to its chiral nature and the presence of both a thiophene and piperidine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H13NS

Molecular Weight

167.27 g/mol

IUPAC Name

(2R)-2-thiophen-2-ylpiperidine

InChI

InChI=1S/C9H13NS/c1-2-6-10-8(4-1)9-5-3-7-11-9/h3,5,7-8,10H,1-2,4,6H2/t8-/m1/s1

InChI Key

IRHBPLJGCWXMPV-MRVPVSSYSA-N

Isomeric SMILES

C1CCN[C@H](C1)C2=CC=CS2

Canonical SMILES

C1CCNC(C1)C2=CC=CS2

Origin of Product

United States

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